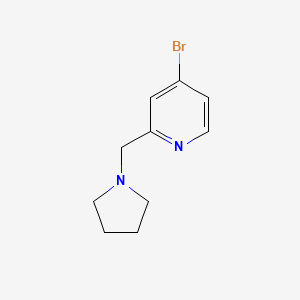
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine
Übersicht
Beschreibung
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C10H13BrN2 . It has a molecular weight of 227.1 g/mol . The IUPAC name for this compound is 4-bromo-2-(1-pyrrolidinyl)pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . The canonical SMILES string is C1CCN(C1)C2=NC=CC(=C2)Br .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.10 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . It has one rotatable bond . The topological polar surface area is 16.1 Ų .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine and its derivatives have been explored for their antimicrobial properties. For instance, a study conducted by Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile and evaluated their antimicrobial activity against a variety of bacteria. The minimal inhibitory concentration values of these compounds ranged from 6.2 to 100 µg/mL, indicating significant antimicrobial potential (Bogdanowicz et al., 2013).
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex molecules with potential applications in various fields. Tovee et al. (2010) reported the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine to yield a compound with potential applications in metal-binding. This study highlights the versatility of this compound in synthesizing novel compounds (Tovee et al., 2010).
Suzuki Cross-Coupling Reaction
This compound has been employed in Suzuki cross-coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds. Ahmad et al. (2017) used a palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives, demonstrating the compound's utility in advanced organic synthesis (Ahmad et al., 2017).
Lewis Base Applications
The compound also finds applications in the creation of Lewis bases. Kleoff et al. (2019) adapted syntheses of electron-rich, dialkylamino-substituted terpyridines, where this compound played a key role. These synthesized compounds were predicted to have high methyl cation affinities, indicating their potential as super Lewis bases (Kleoff et al., 2019).
Synthesis of Anticancer Intermediates
This compound is also significant in synthesizing intermediates for anticancer drugs. Zhang et al. (2018) developed a high-yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, derived from this compound (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-4-12-10(7-9)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXESNRIBGMVUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine](/img/structure/B1401002.png)
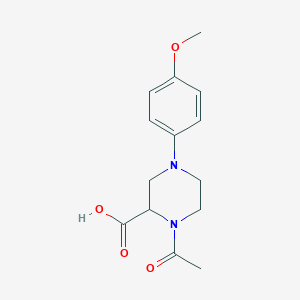
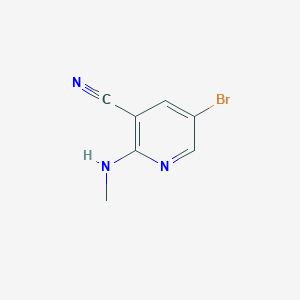
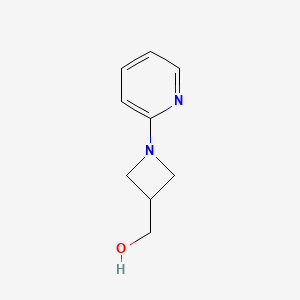
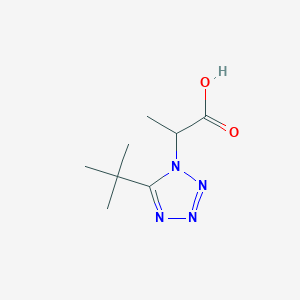
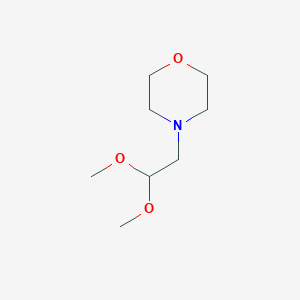
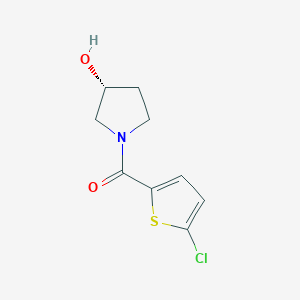
![[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine](/img/structure/B1401011.png)

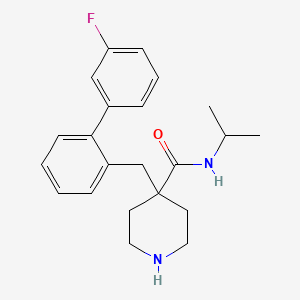
![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)
acetate](/img/structure/B1401021.png)
![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)
